Sodium 4-bromobenzenesulfinate Dihydrate
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Overview
Description
Sodium 4-bromobenzenesulfinate dihydrate is a chemical compound with the molecular formula C6H4BrO2S·Na·2H2O. It is commonly used in organic synthesis, particularly in the preparation of unsymmetrical internal alkynes and vinyl sulfones. The compound is known for its solubility in water and its reactivity with various chemical agents .
Mechanism of Action
Target of Action
Sodium 4-bromobenzenesulfinate Dihydrate, also known as 4-Bromobenzenesulfinic acid sodium salt dihydrate, is a chemical compound used in various chemical reactions .
Mode of Action
The compound is used in the preparation of unsymmetrical internal alkynes and vinyl sulfones by reaction with alkynes using palladium as a catalyst . This suggests that the compound may interact with its targets through a catalytic mechanism, facilitating the formation of new chemical bonds.
Biochemical Pathways
Its use in the preparation of unsymmetrical internal alkynes and vinyl sulfones suggests that it may play a role in the synthesis of these compounds .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in aqueous environments.
Result of Action
The primary result of the action of this compound is the formation of unsymmetrical internal alkynes and vinyl sulfones . These compounds have various applications in chemical synthesis.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . It is soluble in water , suggesting that it can act effectively in aqueous environments. It is also noted to be incompatible with strong oxidizing agents and strong reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-bromobenzenesulfinate dihydrate can be synthesized through the reaction of 4-bromobenzenesulfinic acid with sodium hydroxide in the presence of water. The reaction typically involves dissolving 4-bromobenzenesulfinic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The resulting solution is then evaporated to yield the dihydrate form of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The compound is often produced in batch reactors, where precise control of temperature, pH, and reaction time is maintained to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-bromobenzenesulfinate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Palladium Catalysts: Used in the preparation of unsymmetrical internal alkynes and vinyl sulfones.
Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the sulfinic acid group.
Reducing Agents: Such as sodium borohydride, used to reduce the compound to sulfides.
Major Products Formed
Unsymmetrical Internal Alkynes: Formed through palladium-catalyzed cross-coupling reactions.
Vinyl Sulfones: Also formed through palladium-catalyzed reactions.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Sodium 4-bromobenzenesulfinate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-chlorobenzenesulfinate dihydrate
- Sodium 4-fluorobenzenesulfinate dihydrate
- Sodium 4-iodobenzenesulfinate dihydrate
Uniqueness
Sodium 4-bromobenzenesulfinate dihydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity in substitution and cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
sodium;4-bromobenzenesulfinate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHRIJWUZPAQNR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635594 |
Source
|
Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-64-5 |
Source
|
Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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